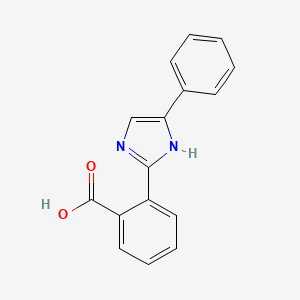

2-(5-phenyl-1H-imidazol-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

824395-45-1 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-(5-phenyl-1H-imidazol-2-yl)benzoic acid |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20) |

InChI Key |

UEVIMVMFJBOOOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 5 Phenyl 1h Imidazol 2 Yl Benzoic Acid

Direct Synthesis Approaches to the Core 2-(5-Phenyl-1H-imidazol-2-yl)benzoic Acid Structure

Direct synthesis focuses on the construction of the fundamental this compound molecule. These methods often involve the convergent assembly of precursor molecules that build the imidazole (B134444) ring and incorporate the phenyl and benzoic acid groups in a single, efficient sequence.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and simplifying purification processes. researchgate.netresearchgate.net The Debus-Radziszewski imidazole synthesis is a foundational MCR that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org

For the specific synthesis of 2,5-disubstituted imidazole-benzoic acids, a variation of this approach can be envisioned. A common strategy involves the condensation of a 1,2-dicarbonyl (like 1-phenyl-1,2-propanedione), an aldehyde-bearing benzoic acid moiety (like 2-formylbenzoic acid), and an ammonia source.

A notable example is the Brønsted acid-catalyzed MCR of vinyl azides, aromatic aldehydes, and aromatic amines, which yields 1,2,5-trisubstituted imidazoles. acs.org In a study, benzoic acid itself was found to be an effective catalyst for this transformation, superior to other Brønsted acids, leading to good yields of the target imidazole derivatives. acs.org This highlights a direct route where a benzoic acid derivative not only acts as a reactant but can also participate in the catalytic cycle.

Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2-dicarbonyl, aldehyde, ammonia/amine | Heat | N-substituted imidazoles | wikipedia.org |

| Vinyl azide, aromatic aldehyde, aromatic amine | Benzoic acid, Toluene, 110 °C | 1,2,5-trisubstituted imidazoles | acs.org |

| α-Azido chalcones, aryl aldehydes, anilines | Erbium triflate | Highly substituted imidazoles | organic-chemistry.org |

Catalysis is central to the efficient synthesis of the this compound core. Both metal-based and organocatalysts are employed to facilitate the key bond-forming reactions.

Iron(III) chloride/Iodine has been used to catalyze the aerobic oxidative coupling of amidines and chalcones to produce tetrasubstituted imidazoles with high regioselectivity. organic-chemistry.org Another approach uses a copper salt to catalyze a domino azidation/intramolecular C(sp3)-H amination of N-alkyl enamines, yielding highly substituted imidazoles. organic-chemistry.org For the construction of the specific 2-(aryl)benzoic acid linkage, palladium-catalyzed cross-coupling reactions are a standard and versatile method, though their direct application in a one-pot synthesis with imidazole formation can be complex.

More recently, the development of heterogeneous catalysts, such as magnetic nanoparticle-supported catalysts, offers advantages like easy separation and reusability. rsc.org These catalysts have been successfully used in the microwave-assisted synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, providing an environmentally friendly alternative to traditional methods. rsc.org

Synthetic Pathways for Structural Analogues and Derivatives of this compound

The synthesis of structural analogues is crucial for developing compounds with fine-tuned properties. These syntheses typically start from a pre-formed imidazole core or a key intermediate, which is then subjected to further chemical transformations.

The imidazole ring contains a reactive N-H proton that can be readily substituted. nih.gov This position is a common site for derivatization to modulate the compound's physicochemical properties.

One common method is N-alkylation. For instance, after forming the imidazole ring, the N-H can be deprotonated with a base like sodium hydride to form an imidazole salt. uobaghdad.edu.iqresearchgate.net This salt can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new functional groups. uobaghdad.edu.iqresearchgate.net An example is the reaction with adipoyl chloride to create a linker for further derivatization. uobaghdad.edu.iqresearchgate.net

Another important reaction is the Mannich reaction, which introduces an aminomethyl group onto the imidazole nitrogen. scielo.br In a reported synthesis, 2-phenyl-5-benzimidazole sulfonic acid was reacted with formaldehyde (B43269) and a secondary amine (like piperidine) in ethanol (B145695) to yield the corresponding N-Mannich base. scielo.br

Table 2: Examples of Imidazole N-H Derivatization

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2,4,5-triphenyl imidazole | 1. NaH, DMF; 2. Adipoyl chloride | N,N'-(Adipoyl)bis(2,4,5-triphenylimidazole) | uobaghdad.edu.iqresearchgate.net |

| 2-Phenyl-5-Benzimidazole sulfonic acid | Formaldehyde, Piperidine, Ethanol | 2-phenyl-1-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-5-sulfonic acid | scielo.br |

Modifying the peripheral phenyl and benzoic acid rings is another key strategy for creating analogues. These modifications can alter the steric and electronic properties of the molecule.

Substituents can be introduced on the phenyl ring at the 5-position of the imidazole. This is typically achieved by starting with a substituted benzaldehyde (B42025) or acetophenone (B1666503) during the initial imidazole synthesis. For example, using substituted benzaldehydes in a reaction with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) leads to 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives. researchgate.net

The benzoic acid group can also be altered. For example, it can be replaced with other acidic functional groups like a sulfonic acid to create bioisosteres. scielo.brconnectjournals.com Alternatively, the carboxylic acid can be converted into esters or amides. A series of 4-[(4)5-imidazolyl] benzoic acid derivatives were synthesized by coupling the carboxylic acid with various amino acids and peptides, demonstrating this approach. jpsionline.com Structure-based design has led to 2,5-substituted benzoic acid scaffolds where a carboxyl group is strategically placed to form key hydrogen bonds with biological targets. nih.gov

A modern approach in drug discovery involves creating hybrid molecules by covalently linking two or more different heterocyclic pharmacophores. researchgate.net This strategy aims to combine the biological activities of the individual components or to create entirely new functionalities.

The this compound scaffold can serve as a building block for such hybrids. For instance, the imidazole core can be linked to other heterocycles like oxadiazole or thiazole (B1198619). One reported synthesis involves converting a 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide into a 1,3,4-oxadiazole (B1194373) ring, which is then further functionalized, resulting in a complex imidazole-oxadiazole hybrid. mdpi.com Similarly, pyrazole-tethered thiazole derivatives have been synthesized by reacting a pyrazole-carbothioamide with phenacyl bromides, demonstrating a viable strategy for creating novel clubbed heterocyclic systems. nih.gov These hybrid approaches significantly expand the chemical space accessible from the initial imidazole-benzoic acid template. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2 5 Phenyl 1h Imidazol 2 Yl Benzoic Acid

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and confirming the skeletal structure of the molecule by probing the vibrations of its chemical bonds.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in 2-(5-phenyl-1H-imidazol-2-yl)benzoic acid. The spectrum is characterized by a unique pattern of absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

Interactive Table: Representative FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3300–2500 | O-H Stretch (broad) | Carboxylic Acid | semanticscholar.org |

| ~3443–3153 | N-H Stretch | Imidazole (B134444) Ring | researchgate.netdntb.gov.ua |

| ~3080–3030 | C-H Stretch (aromatic) | Phenyl/Benzoic Rings | semanticscholar.orgdntb.gov.ua |

| ~1700–1680 | C=O Stretch (strong) | Carboxylic Acid | semanticscholar.org |

| ~1625–1611 | C=N Stretch | Imidazole Ring | researchgate.netdntb.gov.ua |

| ~1625–1465 | C=C Stretch (in-plane) | Aromatic Rings | semanticscholar.org |

| ~1320–1210 | C-O Stretch | Carboxylic Acid | semanticscholar.org |

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For a molecule like this compound, Raman spectroscopy is particularly effective for observing the vibrations of the non-polar bonds and the symmetric vibrations of the aromatic rings.

Key features in the Raman spectrum would include C-H stretching modes observed for 2-phenyl-1H-benzimidazole around 3068 cm⁻¹ and C-C in-plane bending vibrations at approximately 872 and 752 cm⁻¹ researchgate.net. The C=N stretching vibration also gives a strong Raman peak, observed at 1625 cm⁻¹ in related compounds researchgate.net. The formation of organometallic complexes with this ligand can lead to an enhanced intensity of the Raman peaks associated with the benzimidazolium ring, confirming bond formation rsc.org. This technique serves as a sensitive probe for the molecular fingerprint, providing valuable structural evidence rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

The ¹H NMR spectrum of this compound provides a distinct signal for each chemically unique proton. The spectrum for a very similar compound, 4-(1H-benzo[d]imidazol-2-yl) benzoic acid, shows the labile protons of the imidazole N-H and carboxylic acid O-H resonating as broad singlets at very high chemical shifts, around 13.19 ppm and 10.25 ppm, respectively, when measured in DMSO-d₆. The aromatic protons of the phenyl and benzoic acid rings are expected to appear as a complex series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Chemical Shift (ppm) | Proton Type | Multiplicity | Functional Group | Reference |

| ~13.2 | N-H | Singlet (broad) | Imidazole Ring | rsc.org |

| ~10.3 | O-H | Singlet (broad) | Carboxylic Acid | rsc.org |

| ~7.0–8.5 | Ar-H | Multiplet | Phenyl & Benzoic Rings | rsc.orgmdpi.com |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, the carbonyl carbon of the carboxylic acid group is expected to have the highest chemical shift, appearing around 167.0 ppm, as seen in a close analog rsc.org. The C2 carbon of the imidazole ring, positioned between two nitrogen atoms, is also significantly deshielded, with a characteristic signal around 149.5 ppm rsc.org. The remaining aromatic and imidazole carbons typically resonate in the 110-145 ppm range. The specific chemical shifts of the carbons in the benzimidazole portion can be used to study tautomeric equilibria in solution nih.gov.

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Chemical Shift (ppm) | Carbon Type | Functional Group | Reference |

| ~167.0 | C=O | Carboxylic Acid | rsc.org |

| ~149.5 | C2 (N-C-N) | Imidazole Ring | rsc.org |

| ~110–145 | Aromatic & Imidazole C | Phenyl & Benzoic Rings | researchgate.netresearchgate.net |

When this compound is used as a ligand to form organometallic complexes, advanced NMR techniques become essential for characterization. If this compound were to form a complex with an organotin(IV) moiety through its carboxylate group and a nitrogen atom, ¹¹⁹Sn NMR spectroscopy would be a critical tool for elucidating the structure in solution.

The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin center rsc.orgnih.gov. A significant upfield shift of the δ(¹¹⁹Sn) signal is typically observed when the coordination number of the tin atom increases from four to five, six, or seven rsc.org. For instance, a four-coordinate (tetrahedral) organotin(IV) carboxylate might show a signal around -30 ppm, whereas a five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral) complex would resonate at a much lower frequency (more negative ppm value) researchgate.netrsc.org. Therefore, ¹¹⁹Sn NMR can be used to determine whether the ligand coordinates in a monodentate or bidentate fashion and to establish the resulting geometry of the organometallic derivative in solution researchgate.net.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of benzimidazole derivatives. For the parent compound, this compound (C₁₆H₁₂N₂O₂), the molecular ion peak ([M]⁺) is expected at an m/z corresponding to its molecular weight.

In studies of analogous compounds, electron impact mass spectrometry reveals common fragmentation patterns. The fragmentation of the benzoic acid moiety is a key feature. Typically, the initial loss of a hydroxyl radical (•OH) or a water molecule can be observed, followed by the expulsion of carbon monoxide (CO) docbrown.info. The fragmentation of benzoic acid itself shows a prominent molecular ion peak at m/z 122, with a base peak at m/z 105 corresponding to the [C₆H₅CO]⁺ cation, and another significant peak at m/z 77 for the phenyl cation [C₆H₅]⁺ docbrown.info. Similarly, for 2,3-dihydroxybenzoic acid, a protonated ion peak [M+H]⁺ is observed at m/z 155 fu-berlin.de.

The benzimidazole ring system is generally stable, though fragmentation can occur through the sequential loss of hydrogen cyanide (HCN) molecules researchgate.net. The mass spectra of various benzimidazole derivatives often show strong molecular ion peaks, indicating their relative stability under the experimental conditions scispace.com.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 276 | [M]⁺ | [C₁₆H₁₂N₂O₂]⁺ | Molecular Ion |

| 259 | [M - OH]⁺ | [C₁₆H₁₁N₂O]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 231 | [M - COOH]⁺ | [C₁₅H₁₁N₂]⁺ | Loss of carboxyl radical |

| 194 | [C₁₃H₁₀N₂]⁺ | [C₁₅H₁₀N₂ - HCN]⁺ | Further fragmentation of the imidazole ring |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation from either phenyl substituent |

Single Crystal X-ray Diffraction Analysis of this compound and Analogues

The crystal structures of several analogous imidazole and benzimidazole derivatives have been determined. For example, the related compound 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid crystallizes in the triclinic system with the space group P-1 nih.gov. Another analogue, 2-(1H-Benzimidazol-2-yl)phenol, crystallizes in the monoclinic system with the space group P21/c nih.govresearchgate.net. These variations highlight how substituent changes can influence the crystal packing and symmetry.

Table 2: Crystallographic Data for Selected Analogues

| Parameter | 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid nih.gov | 2-(1H-Benzimidazol-2-yl)phenol nih.gov |

|---|---|---|

| Formula | C₂₅H₂₂N₂O₃ | C₁₃H₁₀N₂O |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 6.8710 (4) | 16.864 (4) |

| b (Å) | 10.7188 (6) | 4.7431 (8) |

| c (Å) | 14.9178 (7) | 12.952 (2) |

| α (°) | 103.569 (4) | 90 |

| β (°) | 93.094 (4) | 102.34 (2) |

| γ (°) | 105.878 (5) | 90 |

| Volume (ų) | 1019.03 (10) | 1012.1 (3) |

| Z | 2 | 4 |

The spatial arrangement of the aromatic rings is a key structural feature. In these multi-ring systems, steric hindrance often leads to a non-planar conformation. For the analogue 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, the central imidazole ring is twisted relative to the attached aromatic rings nih.gov. The dihedral angles between the imidazole ring and the benzoic acid ring, and the two phenyl rings are 48.43 (10)°, 20.23 (10)°, and 75.38 (11)°, respectively nih.gov.

In another analogue, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole ring system is inclined to the benzene ring by a dihedral angle of 78.04 (10)° researchgate.netnih.gov. The conformation of these molecules is a balance between the delocalization of π-electrons, which favors planarity, and the minimization of steric repulsion between adjacent rings and substituents.

Hydrogen bonds are the dominant intermolecular interactions that direct the crystal packing of these molecules. The presence of both hydrogen bond donors (N-H from the imidazole, O-H from the carboxylic acid) and acceptors (N from the imidazole, O from the carbonyl) facilitates the formation of extensive networks.

In the crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, molecules are linked by O—H⋯N and O—H⋯O hydrogen bonds, which assemble the individual molecules into a three-dimensional network nih.gov. For 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the crystal structure features O—H⋯N and C—H⋯O hydrogen bonds that form one-dimensional zigzag chains researchgate.netnih.gov. Similarly, crystals of 2-(1H-Benzimidazol-2-yl)phenol exhibit chains formed by N—H⋯O hydrogen bonds nih.gov. These interactions, along with weaker C-H···π and π-π stacking interactions, define the supramolecular architecture of the crystalline solid nih.govresearchgate.netnih.gov.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For this analogue, the most significant contributions to the total Hirshfeld surface are from H···H contacts, which is typical for organic molecules rich in hydrogen atoms. The C···H/H···C and N···H/H···N contacts are also prominent, corresponding to van der Waals forces and hydrogen bonds, respectively researchgate.net.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid researchgate.net

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.4 |

| C···H/H···C | 27.4 |

| O···H/H···O | 11.8 |

| N···H/H···N | 9.0 |

| C···C | 4.8 |

Other Spectroscopic Techniques for Electronic Transitions

The electronic properties of these conjugated organic compounds can be investigated using UV-Vis spectroscopy. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For an analogue, 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid, UV-Vis absorption is observed in the 290-360 nm region, which is attributed to the large conjugated system connectjournals.com.

For 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the absorption spectrum shows a maximum (λₘₐₓ) at 245 nm nih.gov. From this data, the optical band gap energy (Eg) can be determined using a Tauc plot. The calculated band gap for this molecule is 4.6 eV, which is relatively large and indicates high polarization within the molecular system nih.govnih.gov. This large energy gap between the HOMO and LUMO levels is characteristic of many benzimidazole derivatives and influences their potential applications in electronic materials.

Computational Chemistry and Theoretical Investigations of 2 5 Phenyl 1h Imidazol 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For the analysis of the title compound, the B3LYP functional combined with the 6-311++G(d,p) basis set is commonly used to investigate its structural and electronic properties. researchgate.netmdpi.com

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Theoretical calculations of bond lengths and angles for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been performed and show strong agreement with experimental data obtained from X-ray diffraction. researchgate.net For instance, the theoretically computed bond length for the C-C bond between the benzoic acid and methyl linker is 1.523 Å, which compares favorably with the experimental value of 1.509 Å. researchgate.net This close correlation between theoretical and experimental values validates the computational method used.

Below is a table comparing selected theoretical and experimental geometrical parameters.

| Parameter | Bond | Theoretical Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |

| Bond Length | C8-C11 | 1.523 Å | 1.509 Å |

| Bond Length | N1-C1 | 1.325 Å | 1.321 Å |

| Bond Angle | C7-C8-C11 | 122.1° | 121.8° |

| Bond Angle | N1-C1-N2 | 112.5° | 112.7° |

Note: Atom numbering is based on standard crystallographic data for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic transitions. irjweb.com

For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the HOMO is primarily located on the benzimidazole ring, indicating this is the region most likely to donate electrons. Conversely, the LUMO is distributed over the benzoic acid moiety, which acts as the electron-accepting region. The calculated HOMO-LUMO energy gap reveals that charge transfer can occur within the molecule. researchgate.netmdpi.com A smaller energy gap is associated with higher chemical reactivity and lower stability.

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 eV |

| LUMO Energy | -1.89 eV |

| Energy Gap (ΔE) | 4.26 eV |

These values help in understanding the intramolecular charge transfer (ICT) characteristics of the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color spectrum to represent different potential values.

Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack. In the title compound, these are located around the oxygen atoms of the carboxylic group and the nitrogen atoms of the imidazole (B134444) ring.

Blue: Regions of positive potential, electron-deficient, susceptible to nucleophilic attack. These are primarily found around the hydrogen atoms, especially the acidic proton of the carboxyl group.

Green: Regions of neutral potential.

The MEP analysis confirms that the carbonyl oxygen and imidazole nitrogen atoms are the most likely sites for electrophilic interaction, while the carboxylic acid hydrogen is the primary site for nucleophilic interaction. mdpi.comniscpr.res.in

Vibrational Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with high accuracy. To assign the calculated frequencies to specific types of molecular vibrations (e.g., stretching, bending), a Potential Energy Distribution (PED) analysis is performed using programs like VEDA (Vibrational Energy Distribution Analysis). researchgate.netmdpi.com

Key vibrational modes for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid include:

O-H Stretching: The broad band characteristic of the carboxylic acid O-H stretch is predicted theoretically around 3619 cm⁻¹ with a 100% PED contribution, indicating a pure stretching mode. mdpi.com

C=O Stretching: The strong carbonyl stretch is predicted in the 1708-1776 cm⁻¹ range. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are calculated to appear in the 3009–3123 cm⁻¹ region, which aligns well with experimental data. mdpi.com

The table below shows a selection of calculated vibrational frequencies and their assignments based on PED.

| Mode No. | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | PED Assignment |

| 1 | 3619 | ~3400 (broad) | 100% ν(O-H) |

| 10 | 1776 | 1708 | 100% ν(C=O) |

| 76 | 2927 | 2919 | 75% ν(C-H) |

| 86 | 3123 | ~3060 | 25% ν(C-H) |

ν denotes stretching vibration.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (δ). For the title compound, calculated ¹H NMR shifts show excellent correlation with experimental values. mdpi.com For example, the acidic proton of the carboxylic group is observed experimentally at 8.25 ppm and calculated theoretically at 8.57 ppm. Aromatic protons are predicted in the range of 7.53-8.30 ppm, consistent with the experimental range of 7.12-7.86 ppm. mdpi.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The calculations help identify the nature of electronic transitions, such as n→π* or π→π*. For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the maximum absorption wavelength (λ_max) has been calculated in various solvents to understand solvatochromic effects. mdpi.com The results confirm that charge transfer occurs within the molecule, corresponding to the transitions from the HOMO to the LUMO. researchgate.netmdpi.com

Analysis of Non-Bonding Orbitals and Fukui Functions

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. nih.gov It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. niscpr.res.in For the title compound, NBO analysis reveals significant stabilization energies arising from interactions between lone pairs on oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, confirming the presence of intramolecular charge transfer. researchgate.net

Fukui Functions: Fukui functions are used within DFT to identify the most reactive sites in a molecule. researchgate.net They quantify the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the precise identification of sites prone to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). researchgate.net For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, these calculations further refine the predictions made by MEP analysis, pinpointing specific atoms within the benzimidazole and benzoic acid rings as the primary centers of reactivity. researchgate.netmdpi.com

Exploration of Non-Linear Optical (NLO) Properties

The NLO response in organic molecules is often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. The imidazole core, combined with phenyl and benzoic acid substituents, provides a framework that can be conducive to such ICT, which is a key indicator of NLO activity.

To illustrate the NLO properties that could be anticipated for 2-(5-phenyl-1H-imidazol-2-yl)benzoic acid, we can examine the computational and experimental findings for a related compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol . This molecule has been the subject of both theoretical and experimental NLO studies. doaj.orgsemanticscholar.orgresearchgate.net Theoretical investigations for this compound were conducted using DFT with the B3LYP functional and a 6-31+G(d,p) basis set. doaj.orgsemanticscholar.org

Key parameters in the evaluation of NLO properties include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value of hyperpolarizability is indicative of a significant NLO response. For 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) revealed a low energy gap, which, along with a high total dipole moment and hyperpolarizability, points to its potential as an NLO material. doaj.orgsemanticscholar.org

The theoretical calculations for 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol were complemented by experimental Z-scan techniques, which confirmed the NLO properties of the compound. doaj.orgsemanticscholar.orgresearchgate.net The experimental results for the nonlinear absorption coefficient (β), nonlinear refractive index (n₂), and third-order susceptibility (χ⁽³⁾) provide a tangible measure of the material's NLO response. doaj.orgsemanticscholar.orgresearchgate.net The negative sign of the nonlinear refractive index (n₂) indicated the presence of a self-defocusing nonlinearity. doaj.orgsemanticscholar.orgresearchgate.net

The following table summarizes the theoretically calculated NLO properties for 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, which serves as an illustrative example for the broader class of phenyl-imidazole derivatives.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ | cmW⁻¹ |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ | cm²W⁻¹ |

| Third-Order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ | esu |

These findings for a related triaryl imidazole derivative suggest that this compound, with its own extended π-conjugated system and potential for intramolecular charge transfer, is a promising candidate for further NLO studies. Computational investigations on the specific geometry and electronic structure of this compound would be necessary to quantify its specific NLO properties.

Intermolecular Interactions and Supramolecular Self Assembly of 2 5 Phenyl 1h Imidazol 2 Yl Benzoic Acid Analogues

Role of Hydrogen Bonding in Supramolecular Architectures

Hydrogen bonds are the principal driving forces in the self-assembly of imidazole-benzoic acid derivatives. The presence of both the imidazole (B134444) N-H proton and the carboxylic acid O-H proton, along with nitrogen and oxygen acceptor sites, allows for a variety of strong and weak hydrogen bonding motifs that build and stabilize the crystal lattice.

The N-H group of the imidazole ring is a reliable hydrogen bond donor, frequently interacting with oxygen acceptors from neighboring molecules. In the crystal structures of related compounds, N-H···O hydrogen bonds are pivotal in linking molecules into larger assemblies. These interactions can involve the carbonyl oxygen or the hydroxyl oxygen of the carboxylic acid group, leading to the formation of robust supramolecular synthons. For instance, in the cocrystal of 2-phenyl-1H-phenanthro[9,10-d]imidazole and benzoic acid, a strong N—H⋯O hydrogen bond is formed with a bond length of 1.77 Å between the protonated imidazole and the benzoate anion nih.gov. This type of interaction is a key element in connecting individual molecular units into extended chains or networks.

The carboxylic acid moiety is well-known for its propensity to form strong, directional hydrogen bonds. The most common motif involving this group is the centrosymmetric carboxylic acid dimer, characterized by a pair of O-H···O hydrogen bonds that form a robust R²₂(8) ring motif researchgate.netresearchgate.net. This synthon is a highly predictable and stable feature in the crystal structures of many carboxylic acids. In analogues containing both imidazole and carboxylic acid functionalities, this O-H···O dimer can be a primary organizing feature, linking molecules into pairs which then further assemble through other interactions. In the crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, O—H···O hydrogen bonds, alongside other interactions, contribute to linking adjacent molecules nih.gov. Similarly, in a 1:1 adduct of 4-hydroxybenzoic acid and 1H-imidazole, O—H···O intermolecular hydrogen bonds are observed to link molecules into a three-dimensional network epa.govnih.gov.

Table 1: Examples of Hydrogen Bond Geometries in Related Analogues

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Compound | Reference |

|---|---|---|---|---|---|

| N-H···O | N1—H1···O1 | - | - | 2-phenyl-1H-phenanthro[9,10-d]imidazolium benzoate | nih.gov |

| O-H···O | O—H···O | - | - | 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid | nih.gov |

| O-H···N | O1—H1···N2 | 2.645 | 178 | 4-(Imidazol-1-yl)benzoic acid | nih.gov |

| C-H···O | C10—H10···O1 | - | - | 2-phenyl-1H-phenanthro[9,10-d]imidazolium benzoate | nih.gov |

| C-H···O | C9—H9···O2 | 3.332 | 168 | 4-(Imidazol-1-yl)benzoic acid | nih.gov |

Note: Specific bond length and angle data may not be available for all interactions in the referenced abstracts.

π-Stacking Interactions in Crystal Packing

The planar aromatic systems of the phenyl and imidazole rings in these analogues are prone to engaging in π-stacking interactions, which are crucial for stabilizing the crystal structure in conjunction with hydrogen bonding. These interactions typically occur in a parallel-displaced or "slipped" arrangement to minimize electrostatic repulsion, rather than a direct face-to-face overlap researchgate.net.

Table 2: π-Stacking Interaction Parameters in Analogous Structures

| Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Slippage (Å) | Compound | Reference |

|---|---|---|---|---|---|

| Imidazole···Benzene | 3.753 | - | - | 4-Hydroxybenzoic acid–1H-imidazole | epa.govnih.gov |

| Imidazole···Imidazole | 3.799 | - | - | 4-Hydroxybenzoic acid–1H-imidazole | epa.govnih.gov |

| Imidazole···Benzene | 3.530 | 3.529 | 3.11 | 1-Butyl-3-ethyl-1H-benzimidazol-3-ium | researchgate.net |

Formation of One-, Two-, and Three-Dimensional Supramolecular Frameworks

The synergy between the various directional hydrogen bonds (N-H···O, O-H···O, C-H···O) and the less directional, but significant, π-stacking interactions leads to the construction of supramolecular frameworks of varying dimensionalities nwpu.edu.cn.

One-Dimensional (1D) Assemblies : The most straightforward supramolecular structures are one-dimensional chains. These are often formed by a repeating hydrogen bond motif. For instance, in the crystal structure of 4-(imidazol-1-yl)benzoic acid, strong O—H···N hydrogen bonds link molecules into infinite chains nih.gov.

Two-Dimensional (2D) Assemblies : These 1D chains can be further organized into two-dimensional sheets through weaker, secondary interactions. In the same 4-(imidazol-1-yl)benzoic acid structure, the 1D chains are linked into 2D sheets via weaker C—H···O interactions nih.gov. This hierarchical assembly, from strong primary interactions to weaker secondary ones, is a common strategy in crystal engineering.

Three-Dimensional (3D) Assemblies : The extension from 2D sheets into a full three-dimensional framework is typically achieved through π-stacking interactions between the aromatic planes of adjacent sheets or through additional hydrogen bonds that link the sheets together. In the case of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, a combination of O—H···N, O—H···O, and C—H···O hydrogen bonds links adjacent molecules into a comprehensive three-dimensional network structure nih.gov. The combination of multiple interaction types is often required to achieve a stable 3D architecture epa.gov.

Coordination Chemistry and Metal Complexation of 2 5 Phenyl 1h Imidazol 2 Yl Benzoic Acid As a Ligand

Ligand Design Principles and Coordination Modes

The design of ligands is a crucial aspect of modern coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. The ligand 2-(5-phenyl-1H-imidazol-2-yl)benzoic acid is strategically designed with specific donor atoms positioned to facilitate chelation and bridging, leading to stable and predictable coordination assemblies.

The primary coordination sites of this compound are the nitrogen atom of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group. The imidazole ring, an electron-rich aromatic heterocycle, provides a nitrogen atom with a lone pair of electrons that can readily coordinate to a metal center. Simultaneously, the deprotonated carboxylate group offers two oxygen atoms that can bind to a metal ion in a monodentate, bidentate chelating, or bridging fashion. This dual functionality allows the ligand to act as a versatile building block for constructing complex metal-organic structures. The coordination of both the imidazole nitrogen and the carboxylate oxygen to the same metal center results in the formation of a stable chelate ring, a common motif in the coordination chemistry of such ligands.

The presence of the phenyl group at the 5-position of the imidazole ring can influence the coordination behavior of the ligand. Steric hindrance from the bulky phenyl group can affect the approach of the ligand to the metal center and influence the resulting coordination geometry. Furthermore, the electronic properties of the phenyl substituent can modulate the electron density on the imidazole ring, thereby affecting the donor strength of the nitrogen atom. While specific studies on the influence of the phenyl substituent in this compound are not extensively detailed in the available literature, research on related substituted benzoic acids indicates that electron-withdrawing or -donating groups can significantly impact the acidity of the carboxylic acid and the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under solvothermal conditions. The resulting complexes are then characterized using a variety of analytical techniques to determine their composition, structure, and properties.

A range of transition metal complexes incorporating ligands with imidazole and carboxylate functionalities have been synthesized and characterized. These complexes often exhibit interesting magnetic, catalytic, and photoluminescent properties. The synthesis typically involves the reaction of the ligand with transition metal salts such as those of copper(II), zinc(II), nickel(II), and cobalt(II). nih.govacademie-sciences.fr Characterization is commonly performed using techniques such as FT-IR spectroscopy to confirm the coordination of the ligand to the metal ion, UV-Vis spectroscopy to study the electronic transitions, and single-crystal X-ray diffraction to determine the precise molecular structure.

Table 1: Spectroscopic Data for a Representative Transition Metal Complex with a Benzimidazole-derived Ligand

| Spectroscopic Technique | Key Observations | Reference |

| FT-IR (cm⁻¹) | The disappearance of the C=O stretching vibration peak of the carboxylic acid and a shift in the C=N stretching vibration of the imidazole ring upon complexation indicate coordination of both groups to the metal ion. | nih.gov |

| UV-Vis (nm) | Absorption bands in the UV-Vis region are attributed to π* → π or π* → n electronic transitions within the ligand, which may shift upon coordination to a metal center. | mdpi.com |

While the primary focus has been on coordination complexes with transition metals, the potential for forming organometallic derivatives with this compound exists. Organometallic compounds, which feature a direct metal-carbon bond, can be synthesized using this ligand, particularly with metals from the p-block of the periodic table, such as tin. Research on related ligands has shown the formation of organotin(IV) complexes where the ligand coordinates to the tin center through the nitrogen and oxygen donor atoms. These organometallic derivatives can exhibit unique structural features and potential applications in catalysis and materials science.

Structural Analysis of Metal-Organic Coordination Polymers and Frameworks

The ability of this compound to act as a bridging ligand facilitates the formation of extended structures known as coordination polymers or metal-organic frameworks (MOFs). mdpi.comrsc.org These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.

Table 2: Crystallographic Data for a Representative Coordination Polymer with an Imidazole-Carboxylate Ligand

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Coordination Environment | In a Zn(II) complex, the metal center can be five-coordinated, displaying a trigonal bipyramidal spatial configuration. | nih.gov |

| Ligand Coordination Mode | The ligand can act as a bridging ligand, connecting multiple metal centers through both the imidazole nitrogen and the carboxylate oxygen. | nih.gov |

Dimensionality of Coordination Networks (1D, 2D, 3D)

The dimensionality of coordination networks is fundamentally dictated by the coordination modes of the organic ligand and the preferred coordination geometry of the metal center. For ligands akin to this compound, the interplay between the imidazole and carboxylate groups can lead to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures.

It is plausible that this compound could similarly form 1D chains through the bridging of metal ions by either the carboxylate or the imidazole groups. The subsequent linking of these chains could then lead to the formation of 2D sheets. The potential for 3D frameworks exists through more complex coordination modes or the involvement of both donor groups in bridging multiple metal centers in different directions. The presence of the bulky phenyl group at the 5-position of the imidazole ring may also influence the packing of these networks, potentially leading to porous structures or interpenetrated frameworks.

Role of the Ligand in Framework Construction

The specific geometry and electronic properties of this compound are critical in determining the final architecture of a coordination framework. The ligand possesses two primary coordination sites: the N-donor atoms of the imidazole ring and the O-donor atoms of the carboxylate group. The flexibility of the bond between the benzoic acid and the imidazole ring allows for various spatial orientations, which can accommodate the coordination preferences of different metal ions.

In the case of the analogous [Zn(Hiba)₂]n polymer, the 4-(1-H-imidazol-2-yl) benzoic acid ligand is partially deprotonated and acts as a multidentate linker. tandfonline.comtandfonline.com The carboxylate group and the imidazole nitrogen atoms both participate in coordinating to the Zn(II) centers, illustrating the dual role of the ligand in constructing the network. tandfonline.comtandfonline.com This cooperative coordination is essential for extending the structure beyond simple mononuclear or dinuclear complexes into an infinite polymeric network.

For this compound, the carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The imidazole ring typically coordinates through one of its nitrogen atoms. The combination of these coordination modes allows the ligand to act as a versatile linker, connecting metal centers into chains, layers, or 3D frameworks. The steric hindrance from the phenyl substituent could play a significant role in directing the self-assembly process, potentially favoring the formation of specific topologies over others.

Table of Coordination Polymers with Structurally Similar Ligands

| Compound | Ligand | Metal Ion | Dimensionality | Key Structural Features |

| [Zn(Hiba)₂]n | 4-(1-H-imidazol-2-yl) benzoic acid | Zn(II) | 2D | Features (4, 4) layers containing helical 1D chains. Ligand is partially deprotonated and interlinks the chains. tandfonline.comtandfonline.com |

Emerging Conceptual Applications of 2 5 Phenyl 1h Imidazol 2 Yl Benzoic Acid and Its Derivatives

Fluorescent Probes and Bioimaging Agents

Derivatives of phenyl-imidazole compounds are of significant interest in the development of fluorescent probes and bioimaging agents due to their sensitivity to the local environment and their ability to exhibit distinct changes in their fluorescence properties upon interaction with specific analytes.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

A key photophysical process that underpins the function of many imidazole-based fluorescent probes is Excited-State Intramolecular Proton Transfer (ESIPT). For a molecule to undergo ESIPT, it must possess both a proton-donating and a proton-accepting group in close proximity, allowing for the transfer of a proton upon photoexcitation. In the case of derivatives of 2-(5-phenyl-1H-imidazol-2-yl)benzoic acid, particularly those with a hydroxyl group ortho to the imidazole (B134444) linkage (e.g., 2-(2'-hydroxyphenyl)benzimidazole), this process is well-documented.

Upon absorption of light, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the proton donor (e.g., a hydroxyl group) and the basicity of the proton acceptor (e.g., a nitrogen atom in the imidazole ring) are significantly increased. This facilitates an ultrafast transfer of a proton within the molecule, leading to the formation of a transient tautomer. This tautomer is energetically more stable in the excited state and is responsible for a characteristic fluorescence emission with a large Stokes shift. The ESIPT process is a cornerstone for designing ratiometric fluorescent sensors. When these molecules bind to metal cations, the ESIPT process can be disrupted, leading to a decrease in the tautomer's emission and an increase in the normal enol fluorescence.

While the parent compound this compound possesses a carboxylic acid group that can act as a proton donor, the ESIPT process is most efficient when the proton transfer is sterically favored, as in the case of ortho-hydroxy substituted analogues. The efficiency of ESIPT is influenced by factors such as solvent polarity and the presence of competing intermolecular hydrogen bonding.

Quantum Yield and Stokes' Shift Characteristics

The fluorescence quantum yield (Φf) and Stokes' shift are critical parameters for a fluorescent probe. The quantum yield represents the efficiency of the fluorescence process, while the Stokes' shift, the difference between the maximum absorption and emission wavelengths, is crucial for minimizing self-absorption and improving signal-to-noise ratios in imaging applications.

Compounds that undergo ESIPT, such as derivatives of 2-(2'-hydroxyphenyl)benzimidazole (HPBI), are known for their exceptionally large Stokes' shifts. researchgate.net This is because the emission originates from the excited-state tautomer, which has a significantly different electronic structure and lower energy compared to the initially excited enol form. The fluorescence quantum yield of the phototautomer can vary depending on the specific molecular structure and the surrounding environment. For instance, the quantum yield is observed to decrease from benzimidazole to benzoxazole to benzothiazole derivatives, suggesting an increase in the rate of internal conversion in the latter compounds. ias.ac.in

The table below presents typical photophysical properties for ESIPT-exhibiting benzimidazole derivatives, which can be considered representative for analogous derivatives of this compound designed to undergo ESIPT.

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes' Shift (nm) | Quantum Yield (Φf) |

| 2-(2-hydroxyaryl)-1H-benzimidazoles | ~350-400 | ~540-550 | ~130-150 | Variable |

| 2-(2-hydroxyaryl)-1H-naphth[2,3-d]imidazoles | ~400-420 | ~540-550 | ~130-140 | Variable |

Selective Sensing Applications (e.g., metal ion detection)

The imidazole moiety is an effective chelating agent for various metal ions. This property, combined with the fluorescence characteristics of the phenyl-imidazole scaffold, makes these compounds excellent candidates for selective metal ion sensors. The binding of a metal ion to the imidazole nitrogen can significantly alter the electronic properties of the molecule, leading to a detectable change in its fluorescence, such as quenching or enhancement.

For example, a benzimidazole-based fluorescent probe has been developed for the selective recognition of Cobalt (II) ions. mdpi.comnih.gov In this case, the binding of Co2+ leads to Photoinduced Electron Transfer (PET), which quenches the fluorescence of the probe. mdpi.comnih.gov The probe demonstrated high selectivity for Co2+ over other interfering metal ions. mdpi.comnih.gov Similarly, derivatives of 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol have been shown to act as fluorescent probes for both pH and Zn2+. nih.gov The complexation with Zn2+ resulted in a more than 100-fold enhancement of fluorescence. nih.gov

Derivatives of this compound could be designed for similar applications. The carboxylic acid group can also participate in metal ion coordination, potentially leading to enhanced selectivity and affinity for specific metal ions. The sensing mechanism would likely involve either the modulation of the ESIPT process or the activation/deactivation of other non-radiative decay pathways upon metal ion binding.

Materials Science Concepts

The versatile electronic and photophysical properties of this compound and its derivatives also make them intriguing building blocks for advanced materials with novel optical and electronic functions.

Optical Materials: Non-Linear Optics and Luminescence

Organic molecules with extended π-conjugated systems, like the phenyl-imidazole core, are known to exhibit significant non-linear optical (NLO) properties. These materials can alter the properties of light passing through them, which is a critical function for applications in telecommunications, optical computing, and photonics. nih.gov The NLO response of a molecule is related to its hyperpolarizability, which is influenced by the presence of electron-donating and electron-accepting groups connected by a π-bridge. Imidazole derivatives have been investigated for their NLO properties. For instance, theoretical studies on (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one have shown that charge transfer transitions contribute to its NLO characteristics. The synthesis and NLO properties of 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol have been investigated, revealing a significant third-order susceptibility, making it a potential candidate for NLO materials. semanticscholar.orgdoaj.org

In addition to NLO properties, the luminescent characteristics of these compounds are valuable for developing light-emitting materials for applications such as organic light-emitting diodes (OLEDs). The ability to tune the emission color and quantum efficiency through chemical modification is a significant advantage of organic fluorophores.

Molecular Switches and Logic Gates

The concept of molecular switches and logic gates involves the design of molecules that can exist in two or more stable states, with the ability to switch between them in response to external stimuli such as light, pH, or the presence of specific ions. nih.gov The distinct fluorescence properties of the different states can be used as the output signal (e.g., "on" or "off").

Imidazole-based compounds are well-suited for the construction of molecular logic gates. nih.gov For example, a simple diphenyl substituted imidazole has been shown to function as a "turn-on" sensor for the fluoride ion, and its response is modulated by the presence of water, effectively creating a logic gate. nih.gov The switching mechanism often relies on processes like ESIPT or photoinduced electron transfer, which can be controlled by the input stimuli. For instance, the protonation/deprotonation of the imidazole ring at different pH values can switch the fluorescence "on" or "off". nih.gov

Derivatives of this compound, with their inherent acidic and basic sites, are prime candidates for the development of pH-driven molecular switches. Furthermore, the introduction of specific recognition sites for other ions or molecules could lead to the construction of more complex molecular logic gates, where the fluorescence output is controlled by multiple inputs, mimicking the function of electronic logic gates at the molecular level.

Polymer Additives (e.g., UV Stabilizers)

The incorporation of additives into polymers is crucial for preventing degradation from environmental factors, particularly ultraviolet (UV) radiation. The molecular structure of this compound and its derivatives suggests a conceptual potential for their use as polymer additives, specifically as UV stabilizers. This potential is largely extrapolated from the known photoprotective properties of related benzimidazole compounds.

Benzimidazole derivatives are recognized for their capacity to absorb harmful UV radiation and dissipate the energy in a harmless manner, a critical characteristic for UV-protective agents. mdpi.com Their efficacy stems from a large conjugated system that can be tailored with various substituent groups to enhance UV absorption and photostability. connectjournals.com For instance, 2-phenyl-1H-benzimidazole-5-sulfonic acid has been a known UV filter since 1933 and is used commercially in sunscreen and cosmetic formulations. mdpi.com This and other benzimidazole-based commercial UV filters, such as Bisdisulizole, highlight the inherent ability of the benzimidazole core to function as a chromophore that absorbs strongly in the UVA and UVB regions. mdpi.com

Derivatives of the imidazole and benzimidazole families can be designed to not only absorb UV light but also to act as radical scavengers, further protecting the polymer matrix from photo-oxidative degradation. mdpi.com Research into phenanthroimidazole (PPI) derivatives has shown that they can be covalently linked into polymer chains, such as in latex coatings, to provide effective and durable UV protection. rsc.org This approach of creating polymer-bound stabilizers prevents leaching and ensures long-term performance.

The conceptual application of this compound as a UV stabilizer is based on these precedents. The carboxylic acid group offers a reactive site for covalently bonding the molecule to the polymer backbone, which could lead to enhanced durability and performance.

Table 1: Research Findings on Related Benzimidazole Derivatives as UV Stabilizers

| Compound Class/Derivative | Application/Finding | Key Properties |

| 2-Phenyl-1H-benzimidazole-5-sulfonic acid | Commercial UVB filter in sunscreens and cosmetics. mdpi.com | High water solubility, good safety profile. mdpi.com |

| Bisdisulizole (Neo Heliopan® AP) | Commercial UVA filter. mdpi.com | Broad-spectrum UVA absorption. mdpi.com |

| Hydroxy-phenyl-1H-benzimidazoles | Act as both UV-protective agents and radical scavengers. mdpi.com | Enhanced antioxidant efficacy compared to standard PBSA. mdpi.com |

| N-(benzimidazol-2-yl)arylcarboxamides | UV light absorbers to protect sensitive materials like plastics. google.com | Prevents color development in plastics upon UV exposure. google.com |

| Phenanthroimidazole (PPI) derivatives | Covalently linked UV stabilizers in waterborne latex coatings. rsc.org | High photoluminescence, prevents UV-induced degradation. rsc.org |

Conceptual Roles in Catalysis

The field of catalysis continually seeks novel ligands that can form stable, efficient, and selective metal complexes. The structure of this compound, featuring nitrogen atoms in the imidazole ring and a carboxylic acid group, presents it as a promising candidate for a multidentate ligand in coordination chemistry. Benzimidazole and its derivatives are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. nih.gov

The nitrogen atoms of the imidazole core can coordinate with metal ions, a property that is fundamental to the catalytic activity of many biologically important molecules and synthetic catalysts. enpress-publisher.com Metal complexes involving benzimidazole derivatives have been successfully employed in various organic transformations, including oxidation and reduction reactions. enpress-publisher.com For example, polymer-supported palladium complexes with 2-(2'-pyridyl)benzimidazole have been used for the reduction of olefins, nitroarenes, and Schiff bases. enpress-publisher.com

The presence of the carboxylic acid group in this compound adds another coordination site, potentially allowing the molecule to act as a bidentate or even tridentate ligand. This can lead to the formation of highly stable chelate complexes with metal centers. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the phenyl and imidazole rings. nih.gov

The conceptual catalytic applications for metal complexes derived from this compound are broad. They could potentially catalyze reactions such as:

Oxidation reactions: Similar to other benzimidazole-metal complexes. enpress-publisher.com

Reduction reactions: The ligand framework could support metals like palladium or nickel for various reduction processes. enpress-publisher.com

Carbon-carbon coupling reactions: A staple of organometallic catalysis where ligand design is crucial for efficiency and selectivity.

Polymerization reactions: As initiators or modifiers for controlled polymerization processes. nih.gov

The synthesis of metal complexes from benzimidazole-derived ligands is a well-established area of research, providing a clear pathway for exploring the catalytic potential of new derivatives. nih.gov

Table 2: Conceptual Catalytic Applications Based on Related Imidazole/Benzimidazole Compounds

| Compound/Complex Type | Catalytic Application | Metal Center (if applicable) |

| Benzimidazole Schiff base metal complexes | Oxidation of olefins and alcohols. enpress-publisher.com | Various transition metals |

| Polymer-supported [2-(2'-pyridyl)benzimidazole]palladium complex | Reduction of olefins, nitroarenes, and Schiff bases. enpress-publisher.com | Palladium |

| 2-(4-Nitrophenyl)-1H-benzimidazole complexes | General organic transformations and polymerization. nih.gov | Transition metals |

| Cu(II), Zn(II), Ni(II), Ag(I) complexes with bis-benzimidazole derivatives | Investigated for various applications, with catalysis being a key area. nih.gov | Copper, Zinc, Nickel, Silver |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(5-phenyl-1H-imidazol-2-yl)benzoic acid?

The synthesis typically involves cyclocondensation reactions. For example, derivatives of imidazole-linked benzoic acids are synthesized via refluxing precursors like substituted benzaldehydes and amines in acetic acid (AcOH) under controlled conditions . A similar approach could be adapted by reacting 3-formyl-benzoic acid derivatives with phenyl-substituted thiazolidinones or aminothiazoles. Key steps include optimizing stoichiometry, solvent selection (e.g., AcOH for protonation), and reflux duration (3–5 hours) to ensure high yields .

Q. How is the purity and structural integrity of this compound validated experimentally?

Characterization relies on a combination of techniques:

- Spectroscopy : NMR (e.g., , ) to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups like carboxylic acid (-COOH) and imidazole rings .

- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-III (for graphical representation) resolve crystal structures, verifying bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the benzoic acid moiety) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in Becke’s 1993 work) are critical for accurate thermochemical calculations . Basis sets like 6-31G* model the electron density of the imidazole ring and carboxylic acid group. Key outputs include HOMO-LUMO gaps (predicting reactivity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .

Q. What strategies address contradictions in pharmacological activity data for imidazole-benzoic acid derivatives?

- Structure-activity relationship (SAR) analysis : Modify substituents on the phenyl or imidazole rings to isolate bioactive moieties. For example, introducing electron-withdrawing groups (e.g., -NO) enhances anticancer activity in analogous benzimidazole derivatives .

- Metabolic profiling : Use HPLC-MS to identify metabolites (e.g., hydroxylated or glucuronidated derivatives) that may interfere with bioassays .

Q. How do crystallographic studies inform the design of co-crystals or metal-organic frameworks (MOFs) using this compound?

The carboxylic acid group facilitates coordination with metal ions (e.g., Zn, Cu) to form MOFs. SHELXD and SHELXE software aid in solving complex crystal structures, while hydrogen-bonding patterns (e.g., dimeric -COOH interactions) guide co-crystal design with APIs (active pharmaceutical ingredients) .

Methodological Considerations

Q. What computational workflows are recommended for modeling non-covalent interactions in this compound?

- Geometry optimization : Use Gaussian or ORCA with dispersion-corrected functionals (e.g., ωB97X-D) to account for van der Waals forces.

- Non-covalent interaction (NCI) analysis : Tools like Multiwfn visualize π-π stacking (imidazole-phenyl) and hydrogen-bonding networks .

Q. How to optimize reaction conditions to minimize byproducts during synthesis?

- Design of experiments (DoE) : Vary temperature, solvent polarity, and catalyst loadings systematically. For example, using POCl as a cyclizing agent at 120°C minimizes side reactions in related oxadiazole syntheses .

- In situ monitoring : Raman spectroscopy tracks reaction progress, identifying intermediates like thioamide or enol forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.